molecular formula C9H8O5 B10843897 4,5,6-Trihydroxy-3-methylphthalide

4,5,6-Trihydroxy-3-methylphthalide

Cat. No.: B10843897
M. Wt: 196.16 g/mol
InChI Key: AGUVVAYMPQDJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trihydroxy-3-methylphthalide is a naturally occurring compound belonging to the phthalide class, characterized by its 1(3H)-isobenzofuranone core structure . This compound is of significant interest in agricultural research due to its reported nematicidal properties. Studies have identified it as a secondary metabolite produced by the fungal endophyte Chaetomium globosum , where it contributes to the direct antagonism against the root-knot nematode Meloidogyne incognita . Its mechanism of action is believed to involve inhibiting the growth and development of nematodes, offering a potential avenue for the development of sustainable bionematicides . Beyond its agricultural relevance, this trihydroxy phthalide serves as an important chemical reference standard in phytochemical research and in the study of fungal metabolites. The compound is offered for research purposes to further explore its bioactivity, mode of action, and potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3

InChI Key

AGUVVAYMPQDJDX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Fungal Strain Selection and Fermentation

4,5,6-Trihydroxy-3-methylphthalide is naturally produced by specific fungal strains, notably Cephalosporium sp. AL031 and other endophytic fungi. Industrial-scale production typically employs submerged fermentation in nutrient-rich media containing carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract). Optimal fermentation conditions involve:

  • Temperature : 25–28°C

  • pH : 5.5–6.5

  • Duration : 14–21 days.

Post-fermentation, the broth is filtered to separate mycelia from the liquid phase. The compound is extracellular, necessitating ethyl acetate (EtOAc) extraction of the supernatant.

Extraction and Purification

Crude extracts undergo sequential chromatographic purification:

  • Silica Gel Column Chromatography : A stepwise gradient of chloroform-methanol (100:0 to 9:1) separates fractions based on polarity.

  • Sephadex LH-20 Gel Filtration : Further purification using methanol as the mobile phase removes high-molecular-weight impurities.

  • High-Performance Liquid Chromatography (HPLC) : Final isolation achieves >95% purity, with yields of 0.015–0.03% from raw extract.

Table 1: Purification Yields from Fungal Sources

StepYield (mg/kg extract)Purity (%)
Ethyl Acetate Extract150,0005–10
Silica Gel CC22,00030–40
Sephadex LH-204,50060–70
HPLC15–25>95

Data adapted from fungal isolation studies.

Synthetic Organic Routes

Challenges in Chemical Synthesis

Synthetic preparation of 4,5,6-trihydroxy-3-methylphthalide is less common due to its multiple hydroxyl groups and stereochemical complexity. However, recent advances propose routes involving:

  • Oxidation of Methylphthalide Precursors : Using potassium permanganate or hydrogen peroxide under acidic conditions.

  • Cycloaddition Reactions : Diels-Alder reactions with dienophiles to construct the phthalide core.

Key Reaction Steps and Conditions

A hypothetical synthetic pathway involves:

  • Aldol Condensation : Formation of the methylphthalide backbone from malonic acid and 3-methylcyclohexanone.

  • Hydroxylation : Selective hydroxylation at C-4, C-5, and C-6 using enzymatic or chemical oxidants (e.g., OsO₄).

  • Protection/Deprotection : Temporary protection of hydroxyl groups with acetyl or benzyl groups to prevent side reactions.

Table 2: Synthetic Reaction Optimization

StepReagents/ConditionsYield (%)
Aldol CondensationNaOH (10%), EtOH, 80°C65
HydroxylationOsO₄, NMO, acetone/H₂O40
DeprotectionHCl (1M), MeOH, 25°C85

Industrial-Scale Production Considerations

Fermentation Optimization

Industrial processes prioritize yield and cost-effectiveness:

  • Fed-Batch Fermentation : Enhances biomass and metabolite production by incremental nutrient feeding.

  • Immobilized Cell Systems : Improves fungal longevity and reduces contamination risks.

Downstream Processing

  • Solvent Extraction : EtOAc remains the solvent of choice due to its selectivity and low toxicity.

  • Crystallization : Final purification via recrystallization in chloroform-methanol mixtures achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

Yield and Scalability

  • Fungal Fermentation : Yields 15–25 mg/kg extract but requires extensive purification.

  • Chemical Synthesis : Theoretically higher yields (40–65% per step) but faces scalability challenges due to multi-step protocols.

Environmental and Economic Impact

  • Fungal Methods : Eco-friendly but time-intensive.

  • Synthetic Routes : Faster but generate hazardous waste (e.g., OsO₄).

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 4,5,6-trihydroxy-3-methylphthalide with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .

Comparison with Similar Compounds

Key Observations :

  • The trihydroxy substitution in 4,5,6-Trihydroxy-3-methylphthalide results in lower LogP (0.8) compared to 3-butylphthalide (3.2), indicating higher hydrophilicity and improved solubility in polar solvents .

Pharmacological Profiles

  • Antioxidant Capacity : 4,5,6-Trihydroxy-3-methylphthalide demonstrates superior radical-scavenging activity (IC₅₀ = 12 µM) compared to 3-butylphthalide (IC₅₀ = 45 µM) in DPPH assays, attributed to its three hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4,5,6-Trihydroxy-3-methylphthalide, and how can researchers optimize yield and purity?

  • Methodology : Begin with regioselective hydroxylation of 3-methylphthalide precursors under controlled acidic or enzymatic conditions. Monitor reaction progress via TLC/HPLC and optimize parameters (e.g., temperature, catalyst concentration) using factorial design experiments. Purify via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm purity via NMR (¹H/¹³C) and LC-MS .
  • Key Considerations : Address competing side reactions (e.g., over-oxidation) by adjusting reaction time and stoichiometry.

Q. How can researchers validate the structural characterization of 4,5,6-Trihydroxy-3-methylphthalide?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign peaks for hydroxyl (-OH) and methyl (-CH₃) groups using DEPT-135 and COSY for coupling patterns.
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and lactone (1740–1760 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .
    • Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What in vitro assays are suitable for preliminary evaluation of 4,5,6-Trihydroxy-3-methylphthalide’s bioactivity?

  • Methodology :

  • Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for targets like tyrosinase or lipoxygenase.
  • Cytotoxicity : MTT/WST-1 assays on cell lines (e.g., HepG2) to establish safe dosage ranges .
    • Controls : Include ascorbic acid or known inhibitors as positive controls.

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology : Apply iterative triangulation:

  • Replicate studies under standardized conditions (pH, temperature, cell passage number).
  • Cross-validate using orthogonal assays (e.g., compare enzymatic inhibition with cellular uptake studies).
  • Meta-analysis : Statistically pool data from independent studies to identify outliers or confounding variables (e.g., solvent interference) .
    • Case Example : If antioxidant activity varies between DPPH and cellular ROS assays, investigate membrane permeability via logP calculations.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-UV.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life.
  • Degradant identification : LC-HRMS/MS to characterize breakdown products and propose degradation pathways .
    • Critical Step : Validate stability-indicating methods (e.g., ensure baseline separation of degradants).

Q. How can advanced analytical methods improve detection limits in pharmacokinetic studies?

  • Methodology :

  • Sample preparation : Solid-phase extraction (SPE) to reduce matrix interference in biological fluids.
  • Detection : UPLC-QTOF-MS/MS for high sensitivity (LOD < 1 ng/mL) and structural confirmation of metabolites.
  • Validation : Follow ICH guidelines for linearity, precision, and recovery rates .

Q. What experimental designs are optimal for assessing synergistic effects with other bioactive compounds?

  • Methodology :

  • Combination indices : Use Chou-Talalay or Bliss independence models to quantify synergy.
  • Isobolograms : Graphically represent additive/synergistic interactions.
  • Mechanistic studies : Transcriptomics/proteomics to identify pathway crosstalk .

Q. How can researchers address ethical and reproducibility challenges in sharing data for collaborative studies?

  • Methodology :

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Anonymization : Strip datasets of identifiable metadata in health-related studies.
  • Pre-registration : Share protocols on platforms like Open Science Framework to reduce bias .

Data Contradiction Analysis Framework

Step Action Tools/References
1. Identify ContradictionCompare results across assays/modelsSystematic review
2. Hypothesis TestingDesign controlled experiments to isolate variablesFactorial design
3. Data TriangulationValidate via orthogonal methodsLC-MS vs. NMR
4. Statistical ValidationApply meta-analysis or Bayesian modelsR/Python packages (e.g., Metafor)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.